

# **Experimental Use of Avibactam in Animal Models: Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental use of avibactam in various animal models, summarizing key quantitative data and providing comprehensive experimental protocols based on published literature. Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has demonstrated significant efficacy in restoring the activity of  $\beta$ -lactam antibiotics against a wide range of resistant Gram-negative bacteria.

### I. Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters of avibactam in combination with different  $\beta$ -lactam antibiotics across various animal models and pathogens.

## Table 1: Efficacy of Ceftazidime-Avibactam in Murine Infection Models



| Pathogen                                                  | Infection<br>Model    | Animal<br>Strain | Key<br>Efficacy<br>Endpoint        | Ceftazidi<br>me-<br>Avibacta<br>m MIC<br>(µg/mL) | Efficacy<br>Results                                                      | Referenc<br>e(s) |
|-----------------------------------------------------------|-----------------------|------------------|------------------------------------|--------------------------------------------------|--------------------------------------------------------------------------|------------------|
| Pseudomo<br>nas<br>aeruginosa                             | Neutropeni<br>c Thigh | CD-1 Mice        | Stasis                             | 32 - 128<br>(Ceftazidim<br>e MIC)                | Avibactam %fT > CT 1 mg/L for stasis: 14.1% to 62.5%                     | [1][2][3]        |
| Pseudomo<br>nas<br>aeruginosa                             | Neutropeni<br>c Lung  | CD-1 Mice        | Stasis                             | 32 - 128<br>(Ceftazidim<br>e MIC)                | Avibactam %fT > CT 1 mg/L for stasis: 0% to 21.4%                        | [1][2][3]        |
| Pseudomo<br>nas<br>aeruginosa                             | Neutropeni<br>c Lung  | ICR Mice         | >1 log10<br>CFU<br>reduction       | ≤32                                              | Humanized doses resulted in >1 log10 CFU reduction                       | [4][5][6]        |
| Enterobact<br>eriaceae<br>(AmpC or<br>ESBL-<br>producing) | Septicemia            | ICR Mice         | 50%<br>Effective<br>Dose<br>(ED50) | 64 to >128<br>(Ceftazidim<br>e MIC)              | Ceftazidim<br>e-<br>Avibactam<br>ED50: <5<br>to 65<br>mg/kg              | [7][8]           |
| Carbapene<br>m-<br>Resistant<br>Enterobact<br>eriaceae    | Neutropeni<br>c Thigh | ICR Mice         | Bacterial<br>density<br>reduction  | ≤16                                              | Reductions<br>in bacterial<br>density<br>against 16<br>of 18<br>isolates | [9]              |



| Klebsiella<br>pneumonia Systemic<br>e (OXA-48- Infection<br>like) | Swiss<br>Albino<br>Mice | ED50 /<br>ED90 | 0.25 - 4 | Parent strains ED50: 3.4– 22.0 mg/kg; Mutants ED50: 24.3–68.2 mg/kg | [10] |
|-------------------------------------------------------------------|-------------------------|----------------|----------|---------------------------------------------------------------------|------|
|-------------------------------------------------------------------|-------------------------|----------------|----------|---------------------------------------------------------------------|------|

CT: Threshold Concentration; fT > CT: Percentage of the dosing interval that free drug concentrations remain above the threshold concentration.

Table 2: Efficacy of Aztreonam-Avibactam in Murine Infection Models

| Pathogen                                                               | Infection<br>Model    | Animal<br>Strain | Key<br>Efficacy<br>Endpoint        | Aztreona<br>m-<br>Avibacta<br>m MIC<br>(µg/mL) | Efficacy<br>Results                                      | Referenc<br>e(s) |
|------------------------------------------------------------------------|-----------------------|------------------|------------------------------------|------------------------------------------------|----------------------------------------------------------|------------------|
| Stenotroph<br>omonas<br>maltophilia                                    | Neutropeni<br>c Thigh | Not<br>Specified | ≥1 log10<br>CFU/thigh<br>reduction | 2/4 - 16/4                                     | Efficacy against majority of isolates with MIC ≤4/4 mg/L | [11]             |
| Metallo-β-<br>lactamase<br>(MBL)-<br>producing<br>Enterobact<br>erales | Not<br>Specified      | Not<br>Specified | In vivo<br>efficacy                | Not<br>Specified                               | Avibactam restores in vivo efficacy of aztreonam         | [12][13]         |



Table 3: Efficacy of Other Avibactam Combinations in

**Murine Infection Models** 

| Pathogen                      | Combinat<br>ion                                 | Infection<br>Model     | Animal<br>Strain | Key<br>Efficacy<br>Endpoint    | Efficacy<br>Results                                                  | Referenc<br>e(s) |
|-------------------------------|-------------------------------------------------|------------------------|------------------|--------------------------------|----------------------------------------------------------------------|------------------|
| Pseudomo<br>nas<br>aeruginosa | Ceftazidim<br>e-<br>Avibactam-<br>Fosfomycin    | Neutropeni<br>c Thigh  | Not<br>Specified | Reduced<br>bacterial<br>burden | Significantl y reduced bacterial burden with the triple combinatio n | [14]             |
| MBL-<br>producing<br>CRECC    | Ceftazidim<br>e-<br>Avibactam<br>+<br>Aztreonam | Galleria<br>mellonella | N/A              | Improved<br>survival<br>rate   | Significantl y improved survival rate compared to monothera py       | [15]             |

CRECC: Carbapenem-resistant Enterobacter cloacae complex

## II. Experimental Protocols

#### **Protocol 1: Neutropenic Murine Thigh Infection Model**

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in an immunocompromised host.

1. Animal Model:

Species: Mouse

• Strain: Outbred female CD-1 or ICR mice, 7-8 weeks old, weighing 20-25 g.[1][4]

#### Methodological & Application





- Housing: Standard conditions with ad libitum access to food and water.
- 2. Induction of Neutropenia:
- Administer cyclophosphamide intraperitoneally (IP).
- Dosing Regimen: 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[1][16]
- 3. Bacterial Inoculum Preparation:
- Culture the bacterial strain of interest overnight in appropriate broth (e.g., Luria-Bertani broth).
- Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase (e.g., OD600 of 0.4).[17]
- Wash the bacterial cells with sterile phosphate-buffered saline (PBS) or saline.
- Resuspend the final pellet in saline to achieve the desired inoculum concentration (typically 106 to 107 CFU/0.05 mL).[1]
- 4. Infection Procedure:
- Two hours before the start of treatment, inject 0.05 mL of the bacterial suspension intramuscularly into the thigh of each mouse.[1]
- A control group of mice (0-hour controls) is euthanized at the time of treatment initiation to determine the baseline bacterial burden.[4]
- 5. Drug Administration:
- Prepare stock solutions of avibactam and the partner antibiotic (e.g., ceftazidime, aztreonam) in a suitable vehicle (e.g., sterile saline).
- Administer the drugs via the desired route, typically subcutaneously (SC) or intraperitoneally (IP).[1][17]



- Dosing regimens can vary from single doses to multiple doses over a 24-hour period (e.g., every 2 hours, every 8 hours).[1][3] Human-simulated regimens can also be employed to mimic the pharmacokinetic profile in humans.[5][11]
- 6. Efficacy Assessment:
- At 24 hours post-treatment initiation, euthanize the mice.
- Aseptically remove the thighs and homogenize them in a known volume of sterile saline.
- Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).
- The efficacy is typically expressed as the change in log10 CFU/thigh compared to the 0-hour controls.[4][9]



Neutropenic Thigh Infection Model Workflow

#### **Protocol 2: Murine Lung Infection Model (Pneumonia)**

This model is utilized to assess the efficacy of antimicrobial agents in treating respiratory tract infections.

- 1. Animal Model:
- Species: Mouse



- Strain: Outbred female CD-1 or ICR mice, or inbred C57Bl/6J mice, weighing approximately
   25 g.[1][4][17]
- Housing: Standard conditions.
- 2. Induction of Neutropenia (if required):
- Follow the same protocol as for the neutropenic thigh infection model.[1]
- 3. Bacterial Inoculum Preparation:
- Prepare the bacterial suspension as described for the thigh infection model. The typical inoculum is around 106 to 107 CFU in 0.05 mL.[1]
- 4. Infection Procedure:
- Lightly anesthetize the mice with isoflurane.[1]
- Administer 0.05 mL of the bacterial suspension intranasally.[1]
- Allow the mice to recover from anesthesia.
- 5. Drug Administration:
- Two hours after infection, initiate treatment.
- Administer drugs via the SC or IP route.[1][17] Dosing schedules are determined by the study design.
- 6. Efficacy Assessment:
- At 24 hours post-treatment, euthanize the mice.
- Aseptically remove the lungs and homogenize them in a known volume of sterile saline.
- Determine the bacterial load (CFU/lungs) by plating serial dilutions of the homogenate.
- Efficacy is measured as the change in log10 CFU/lungs compared to 0-hour controls.[4]





Murine Lung Infection Model Workflow

#### **Protocol 3: Murine Septicemia Model**

This model evaluates the ability of an antimicrobial agent to protect against lethal systemic infection.

- 1. Animal Model:
- Species: Mouse
- Strain: Male ICR mice.[7][8]
- 2. Bacterial Inoculum Preparation:
- Grow the bacterial strain in a suitable broth (e.g., Tryptic Soy Broth) to achieve a highdensity culture.
- Suspend the bacteria in a 5% (w/v) mucin solution to enhance virulence.
- 3. Infection Procedure:
- Inject the bacterial suspension (typically 0.5 mL) intraperitoneally into the mice.
- 4. Drug Administration:



- Administer the test compounds (e.g., ceftazidime-avibactam) subcutaneously at 1 and 4 hours post-infection.[8]
- 5. Efficacy Assessment:
- Monitor the survival of the mice for a period of 5 to 7 days post-infection.
- The primary endpoint is the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death.[7][8]



Murine Septicemia Model Workflow

#### III. Signaling Pathways and Logical Relationships

Avibactam's primary mechanism of action is the inhibition of  $\beta$ -lactamase enzymes, which are produced by bacteria and inactivate  $\beta$ -lactam antibiotics. By inhibiting these enzymes, avibactam restores the efficacy of partner antibiotics like ceftazidime and aztreonam.







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]



- 15. In vitro and in vivo activity of ceftazidime/avibactam and aztreonam alone or in combination against mcr-9, serine- and metallo-β-lactamases-co-producing carbapenem-resistant Enterobacter cloacae complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 17. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- To cite this document: BenchChem. [Experimental Use of Avibactam in Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149929#experimental-use-of-avibactam-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com